molecular formula C24H20BrN3O B12049529 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12049529
M. Wt: 446.3 g/mol
InChI Key: HBOSTFWAVPUHEX-HRDZTEILSA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a complex organic compound with a unique structure that combines a brominated phenylpropene moiety with a carbazole-functionalized propanehydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves a multi-step process. One common method includes the following steps:

    Bromination of Phenylpropene: The starting material, phenylpropene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Hydrazone: The brominated phenylpropene is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Carbazole: The hydrazone is coupled with 9H-carbazole-9-ylpropanehydrazide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenylpropene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenylpropene derivatives.

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several scientific research applications:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Photochemistry: Employed in photoredox catalysis for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Material Science: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The brominated phenylpropene moiety can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their function. The carbazole moiety can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
  • N’-[(1E,2Z)-2-iodo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

Uniqueness

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro and iodo analogs. Additionally, the combination of the brominated phenylpropene moiety with the carbazole-functionalized propanehydrazide provides a unique scaffold for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C24H20BrN3O

Molecular Weight

446.3 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-carbazol-9-ylpropanamide

InChI

InChI=1S/C24H20BrN3O/c25-19(16-18-8-2-1-3-9-18)17-26-27-24(29)14-15-28-22-12-6-4-10-20(22)21-11-5-7-13-23(21)28/h1-13,16-17H,14-15H2,(H,27,29)/b19-16-,26-17+

InChI Key

HBOSTFWAVPUHEX-HRDZTEILSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)Br

Origin of Product

United States

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